molecular formula C16H12BrN3O B3723060 4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL

4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL

Cat. No.: B3723060
M. Wt: 342.19 g/mol
InChI Key: YODBRDORVMQDHR-VXLYETTFSA-N
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Description

4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is a complex organic compound with the molecular formula C16H11BrN2O It is known for its unique structure, which includes a bromine atom, a quinoline moiety, and a hydrazinylidene group

Properties

IUPAC Name

4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-13-6-7-15(21)12(9-13)10-19-20-14-5-1-3-11-4-2-8-18-16(11)14/h1-10,20-21H/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODBRDORVMQDHR-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=C(C=CC(=C3)Br)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=C(C=CC(=C3)Br)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with quinoline-8-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with various molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The hydrazinylidene group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. These interactions contribute to the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-[(5-CHLORO-QUINOLIN-8-YLIMINO)-METHYL]-PHENOL
  • 4-(6-BROMO-4-PHENYL-QUINOLIN-2-YL)-PHENOL
  • 4-BROMO-2-(PYRIDIN-2-YLIMINOMETHYL)-PHENOL
  • 4-BROMO-2-(NAPHTHALEN-2-YLIMINOMETHYL)-PHENOL

Uniqueness

4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is unique due to its specific combination of a bromine atom, a quinoline moiety, and a hydrazinylidene group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL
Reactant of Route 2
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4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL

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